Product packaging for Diampromide, (R)-(Cat. No.:CAS No. 6086-67-5)

Diampromide, (R)-

Cat. No.: B12704994
CAS No.: 6086-67-5
M. Wt: 324.5 g/mol
InChI Key: RXTHKWVSXOIHJS-GOSISDBHSA-N
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Description

Historical Context of Synthesis and Discovery

Diampromide was first developed in the 1960s by the American Cyanamid Company. wikipedia.org Initial research into this potent analgesic quickly identified its chiral nature as a key point of investigation. In 1962, researchers W. B. Wright, Jr., and R. A. Hardy, Jr., of American Cyanamid's Lederle Laboratories, reported the successful synthesis of the individual enantiomers of diampromide. acs.org Their work was driven by the common observation in pharmacology that when an analgesic contains an asymmetric carbon atom, one of the enantiomers typically exhibits the majority of the biological activity. acs.org The synthesis was achieved by resolving a precursor, N²-benzyl-N²-methyl-N¹-phenyl-1,2-propanediamine, using optically active tartaric acid, followed by further chemical transformations to yield the final, optically pure enantiomers of diampromide. acs.org

Chemical Classification and Structural Relationships

The chemical structure of (R)-Diampromide defines its classification and its relationship to other significant opioid families.

Diampromide is a member of the ampromide family of opioid analgesics. wikipedia.orgwikipedia.org This group of compounds is characterized by a specific propionanilide pharmacophore. Other members of this chemical family include phenampromide and propiram. wikipedia.orgwikipedia.org

Structurally, diampromide is described as a "ring-opened" or acyclic analogue of fentanyl. wikipedia.orgnih.gov Fentanyl, a highly potent opioid, features a central 4-anilinopiperidine ring structure. nih.gov In diampromide, this piperidine (B6355638) ring is absent and replaced by an open-chain diamine structure. mdpi.com This structural modification has been a subject of significant research interest, as it allows chemists to investigate the importance of the rigid piperidine ring for analgesic activity. mdpi.comarizona.edu Theoretical studies have been conducted to compare the three-dimensional conformations of acyclic analogues like diampromide with that of the more rigid fentanyl molecule to understand how they interact with opioid receptors.

Membership in the Ampromide Family of Opioid Analgesics

Research Significance of the (R)-Enantiomer

The primary research significance of resolving diampromide into its enantiomers was to determine which of the two forms was responsible for its analgesic effects. As predicted, early studies confirmed that the pharmacological activity was stereospecific.

The research conducted by Wright and Hardy demonstrated a profound difference in the analgesic potency of the two enantiomers. acs.org Using the hot-plate test in mice, they found that the (+)-diampromide enantiomer was a potent analgesic, whereas the (-)-diampromide enantiomer was essentially inactive. acs.org The determination of the absolute configuration (R or S) corresponding to the more active (+)-enantiomer was a critical next step for researchers in the field, as seen in subsequent stereochemical studies on the ampromide family. wikipedia.org The significant disparity in activity between the enantiomers underscores the highly specific three-dimensional interaction required between the drug molecule and its target receptor.

Analgesic Activity of Diampromide Enantiomers

Data from the hot-plate test in mice, measuring the dose required to produce a 100% increase in response time in 50% of the animals. acs.org

EnantiomerAnalgesic Potency (ED₅₀ mg/kg)
(+)-Diampromide2.1
(-)-DiampromideInactive (at 50 mg/kg)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O B12704994 Diampromide, (R)- CAS No. 6086-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6086-67-5

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-[(2R)-2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide

InChI

InChI=1S/C21H28N2O/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3/t18-/m1/s1

InChI Key

RXTHKWVSXOIHJS-GOSISDBHSA-N

Isomeric SMILES

CCC(=O)N(C[C@@H](C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to (R)-Diampromide Synthesis

The creation of (R)-Diampromide necessitates carefully planned synthetic routes, often involving multiple steps and stereoselective techniques to isolate the desired enantiomer.

The synthesis of Diampromide and related open-chain opioids is a multi-step process. vapourtec.com A general approach to similar acyclic structures, such as 2,3-seco-fentanyl analogues, involves a five-step sequence. researchgate.net This typically begins with the formation of a β-keto-amide. researchgate.netresearchgate.net For instance, the aminolysis of methyl acetoacetate (B1235776) with methylphenethylamine can produce the initial β-keto-amide intermediate. researchgate.netresearchgate.net This is followed by a series of reactions including alkylation, reductive amination, reduction of the amide, and finally N-acylation to yield the target molecule. researchgate.net Such multi-step syntheses are designed to build the molecule progressively, introducing different functional groups in a controlled manner. libretexts.orgyoutube.com

Achieving the specific (R)-enantiomer of Diampromide requires stereoselective synthesis. While specific methods for (R)-Diampromide are not detailed in the provided results, general principles of stereoselective synthesis can be applied. rsc.orgamazon.com This often involves the use of chiral starting materials, chiral catalysts, or resolving agents to separate enantiomers. For related compounds, the pharmacological activity can differ significantly between enantiomers. For example, in the benzyl (B1604629) analog series of a related compound, the (-)-enantiomer was found to be about twice as active as the racemate, while the (+)-enantiomer was inactive. acs.org In the phenethyl series, the (+)-enantiomer was nearly as active as the racemate, whereas the (-)-enantiomer was significantly less active. acs.org This highlights the importance of stereochemistry in determining the biological properties of these molecules. The synthesis of specific enantiomers of related vicinal ethylenediamines has been achieved with high diastereoselectivity through the nucleophilic fluoroalkylation of chiral N-tert-butanesulfinimines. cas.cn

Multi-Step Reaction Sequences

Synthesis of Diampromide Analogues and Related Open-Chain Opioids

The synthesis of analogues of Diampromide and other open-chain opioids like fentanyl is an active area of research aimed at understanding structure-activity relationships.

Diampromide is considered an open-chain fentanyl analogue. researchgate.netresearchgate.net The synthesis of other acyclic fentanyl analogues, specifically 2,3-seco-fentanyls, has been developed to explore the significance of the piperidine (B6355638) ring found in fentanyl for its opioid activity. researchgate.netresearchgate.net A common synthetic strategy involves the creation of various acyclic 1,3-diamines. researchgate.net This process can start from a β-keto-amide, which undergoes γ-alkylation, followed by reductive amination to introduce an aniline (B41778) group, reduction of the tertiary amide, and finally N-acylation with a group like propionyl chloride. researchgate.net The synthesis of fentanyl analogues has also been achieved through methods like the Heck coupling reaction. rsc.orgrsc.org

The synthesis of Diampromide-related structures involves key intermediates and reaction mechanisms.

Enamines: Enamines are crucial intermediates in the synthesis of some opioid analogs. researchgate.net They are typically formed from the reaction of a ketone or aldehyde with a secondary amine. wikipedia.org In the synthesis of 2,3-seco-fentanyl analogues, β-keto-amides are converted to β-anilino amides via reductive amination, which proceeds through an enamine intermediate. researchgate.netresearchgate.net These enamines are nucleophilic at the β-carbon and can react with various electrophiles. jst.go.jp

Diamines: Diamines are fundamental building blocks in the synthesis of Diampromide and its acyclic analogues. Diampromide itself is structurally a 1,2-diamine. researchgate.netresearchgate.net The synthesis of related 2,3-seco-fentanyls involves the formation of 1,3-diamines as key intermediates. researchgate.net These diamines are typically prepared by the reduction of a corresponding amide. researchgate.net The final step in the synthesis of these open-chain opioids is often the N-acylation of the diamine. researchgate.net

Preparation of Acyclic Fentanyl Analogues

Advanced Chemical Characterization Techniques in Synthetic Research

The structural confirmation of synthesized compounds like Diampromide and its analogs relies on various advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the structure of the synthesized molecules. researchgate.net These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the proposed structures. researchgate.net For instance, in the characterization of intermediates and final products of seco-fentanyl analogues, the absence or presence of specific signals in the NMR spectra confirms the success of reaction steps like reductions. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. nist.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying compounds in a mixture. nih.gov The mass spectrum of Diampromide shows characteristic peaks that help in its identification. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of related compounds, IR spectra are used to confirm the presence of key functional groups like amides and the disappearance of others, such as ketones, after a reaction. researchgate.net

Pharmacological Investigations: Mechanism of Action and Receptor Interactions

Opioid Receptor Pharmacology

The primary mechanism of action for diampromide, like other opioids, is through its interaction with opioid receptors, which are G-protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. nih.govnih.gov The main classes of these receptors are mu (μ), delta (δ), and kappa (κ). wikipedia.orgnih.gov

The interaction between an opioid ligand and its receptor is defined by its binding affinity, which is a measure of the strength of the interaction. nih.gov For a compound to exert a pharmacological effect, it must bind to the receptor with sufficient affinity. wikipedia.org Diampromide is known to produce effects similar to other potent opioid analgesics, which primarily mediate their effects through high-affinity binding to the mu-opioid receptor (MOR). nih.gov

The binding of opioid agonists to the MOR involves specific molecular interactions. A key feature is the ionic interaction between the positively charged nitrogen atom of the ligand and a conserved aspartic acid residue (D147) in the receptor's transmembrane domain 3. researchgate.net This is complemented by a series of hydrophobic and hydrogen bond interactions within the receptor's binding pocket that stabilize the ligand-receptor complex. researchgate.netresearchgate.net While specific binding affinity values (such as Ki) for (R)-Diampromide are not detailed in the available literature, its classification as a potent opioid analgesic implies it possesses high affinity for the mu-opioid receptor, similar to reference agonists used in research. nih.govnih.gov

The selectivity of an opioid ligand refers to its relative affinity for different opioid receptor subtypes (μ, δ, κ). Most clinically utilized opioid analgesics exhibit a preference for the mu-opioid receptor, as this receptor is primarily responsible for mediating analgesia. nih.gov

Studies on the enantiomers of diampromide and related compounds have confirmed that there is a significant difference in their analgesic activity, with one enantiomer being far more potent. nih.govresearchgate.net This stereoselectivity is a hallmark of opioid receptor interactions, where the three-dimensional arrangement of the drug molecule must be complementary to the chiral environment of the receptor's binding site for effective binding and activation. nih.gov For diampromide, it has been established that the more active enantiomers share the same absolute configuration. researchgate.net While a comprehensive binding profile detailing the Ki values for (R)-Diampromide across all opioid receptor subtypes is not available in the surveyed literature, its pharmacological profile aligns with that of a selective mu-opioid receptor agonist.

Table 3.1: Comparative Analgesic Potency of Related Opioids

Compound Potency Comparison Primary Receptor Target Reference
Diampromide Similar potency to Morphine μ-opioid nih.gov
Fentanyl 50-100 times more potent than Morphine μ-opioid nih.gov
Morphine Reference μ-opioid agonist μ-opioid nih.gov

Ligand Binding Dynamics at Opioid Receptors (e.g., Mu-Opioid Receptor)

Molecular Mechanisms of Opioid Receptor Activation and Signal Transduction

Opioid receptors, including the mu-opioid receptor, are classic examples of G protein-coupled receptors (GPCRs). frontiersin.org Upon agonist binding, the receptor undergoes a conformational change that allows it to interact with and activate intracellular heterotrimeric G proteins, specifically those of the Gαi/o family. nih.gov This activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. biorxiv.org

Once activated, the Gα-GTP subunit and the Gβγ dimer dissociate and interact with various downstream effectors to produce the cellular response. nih.gov Key downstream effects of MOR activation include:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). nih.gov The opening of potassium channels causes hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces neurotransmitter release. Both actions contribute to a general inhibitory effect on neuronal excitability, which underlies analgesia.

In recent years, the concept of "biased agonism" or "functional selectivity" has emerged in GPCR pharmacology. This theory posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another. mdpi.comfrontiersin.org For opioid receptors, the two major pathways are the G-protein-mediated pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to receptor desensitization and certain adverse effects. mdpi.commdpi.com

A G-protein-biased agonist would theoretically provide effective analgesia with a reduced side-effect profile by minimizing β-arrestin recruitment. mdpi.comfrontiersin.org While extensive research has been conducted on developing G-protein-biased MOR agonists, there are no specific studies in the reviewed literature that characterize the biased agonism profile of (R)-Diampromide. biorxiv.orgmdpi.com Therefore, it is unknown whether it acts as a balanced agonist, activating both pathways, or if it shows bias toward either the G-protein or β-arrestin pathway.

Table 3.2: Major Signaling Pathways Activated by Mu-Opioid Receptor

Pathway Primary Mediator Key Downstream Effects Associated Outcome
Canonical Signaling Gαi/o and Gβγ proteins Inhibition of adenylyl cyclase, activation of GIRK channels, inhibition of calcium channels Analgesia
Regulatory Signaling β-Arrestin Receptor desensitization, internalization, and signaling scaffolding Attenuation of signal, potential for side effects

Prolonged or repeated activation of a GPCR, such as the mu-opioid receptor, typically leads to desensitization—a process where the cellular response to the agonist diminishes over time. frontiersin.org This is a critical homeostatic mechanism that prevents overstimulation. Desensitization is initiated by the phosphorylation of the receptor, primarily on serine and threonine residues located in its intracellular loops and C-terminal tail. mdpi.comfrontiersin.org

This phosphorylation is carried out by G-protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a high-affinity binding site for β-arrestin proteins. mdpi.com The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, thereby uncoupling it from the canonical signaling pathway. frontiersin.org Furthermore, β-arrestin acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis. mdpi.com Following internalization, the receptor can either be dephosphorylated and recycled back to the cell surface, restoring sensitivity, or targeted for degradation.

The specific patterns of receptor phosphorylation and subsequent desensitization can be ligand-dependent. frontiersin.org However, specific research detailing the ability of (R)-Diampromide to induce MOR phosphorylation, β-arrestin recruitment, and receptor internalization has not been identified in the surveyed scientific literature.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro metabolic stability assays are a cornerstone of early drug discovery, designed to predict how a compound will be metabolized in the body. nuvisan.comnih.gov These tests measure the rate at which a drug is broken down by metabolic enzymes, typically using liver-derived preparations like microsomes or hepatocytes. srce.hr The primary outputs of these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), which describe the time it takes for 50% of the compound to be eliminated and the inherent ability of the liver to metabolize the drug, respectively. srce.hrif-pan.krakow.pl

For (R)-Diampromide, such studies would involve incubating the compound with human and preclinical species (e.g., mouse, rat, dog) liver microsomes or hepatocytes and quantifying its disappearance over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hrnih.gov The principal metabolic reactions, or biotransformation pathways, would also be identified. Common pathways for opioid-like molecules include N-dealkylation, N-demethylation, and hydroxylation. pharmgkb.orgmdpi.com

Table 1: Exemplary Data Format for In Vitro Metabolic Stability of (R)-Diampromide This table is illustrative and does not represent actual experimental data for (R)-Diampromide.

Biological Matrix Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human 45 15.4
Liver Microsomes Rat 25 27.7
Liver Microsomes Dog 38 18.2
Hepatocytes Human 60 11.5

Identification and Characterization of Metabolites

Metabolites are the byproducts formed when the body processes a drug. merckmanuals.commedlineplus.gov These substances can be inactive, or they can possess their own therapeutic activity or toxicity. nih.gov Identifying and characterizing the metabolites of (R)-Diampromide is critical to understanding its complete pharmacological profile. This process typically uses advanced analytical techniques, such as high-resolution mass spectrometry, on samples from in vitro stability assays or from in vivo studies in animal models. nih.gov

While specific metabolites for (R)-Diampromide have not been detailed in available literature, the process would aim to identify structures resulting from the biotransformation pathways mentioned previously. For example, N-demethylation would result in a metabolite lacking a methyl group, while hydroxylation would add a hydroxyl (-OH) group to the molecule.

Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP2D6)

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs. mdpi.comnih.gov Identifying which specific CYP isoforms metabolize a drug is crucial for predicting potential drug-drug interactions. nih.gov The CYP2D6 enzyme, in particular, is known for its genetic polymorphism, leading to significant variability in drug metabolism rates among individuals, who can be classified as poor, intermediate, normal, or ultrarapid metabolizers. wikipedia.orgnih.gov

For a chiral compound, different CYP enzymes can show stereoselectivity. For instance, studies on the opioid methadone have shown that while CYP3A4 is the primary enzyme for metabolizing the (R)-enantiomer, CYP2C8 and CYP2D6 also play a role, and the relative contribution of these enzymes differs for the (S)-enantiomer. nih.gov To determine the role of these enzymes in (R)-Diampromide metabolism, experiments would be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major isoform in human liver microsomes.

Table 2: Exemplary Data for CYP450 Isoform Contribution to (R)-Diampromide Metabolism This table is illustrative and does not represent actual experimental data for (R)-Diampromide.

CYP Isoform % Metabolism of (R)-Diampromide
CYP1A2 < 5%
CYP2C9 15%
CYP2C19 8%
CYP2D6 45%
CYP3A4 25%

Pharmacokinetic-Pharmacodynamic Modeling and Receptor Kinetics

Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates the data on drug concentration and its pharmacological effect over time into a mathematical model. nih.govresearchgate.net This allows for a quantitative description of the dose-concentration-effect relationship, which is essential for optimizing dosing strategies. accp1.orgfrontiersin.org For opioids, the effect is often delayed relative to the plasma concentration, a phenomenon that is modeled using a hypothetical "effect site" compartment. nih.gov

The pharmacodynamics of (R)-Diampromide would be closely tied to its receptor kinetics—specifically, its interaction with opioid receptors. Key parameters include the association rate (on-rate) and dissociation rate (off-rate) of the drug from its receptor, which together determine its binding affinity. frontiersin.orgwikipedia.org A longer residence time at the receptor can lead to a more sustained pharmacological effect. nih.govmsdmanuals.com These parameters would be determined through in vitro binding assays using cells expressing the target opioid receptors.

Configurational Stability in Biological Systems

A critical question for any single-enantiomer drug is its configurational stability in vivo. This refers to whether the administered enantiomer can convert into its opposite stereoisomer within the body, a process known as chiral inversion. wikipedia.org Such an inversion could have significant pharmacological implications if the other enantiomer has a different activity or toxicity profile.

Studies on the chiral drug MDMA have shown that the ratio of its (R) and (S) enantiomers can change over time in the body, indicating stereoselective metabolism and/or elimination. jcami.eu To assess the configurational stability of (R)-Diampromide, researchers would analyze biological samples (e.g., plasma, urine) from preclinical animal studies using chiral analytical methods to detect and quantify both the (R)- and (S)-enantiomers over time. The absence of the (S)-enantiomer would confirm the configurational stability of (R)-Diampromide.

Structure Activity Relationship Sar Studies and Molecular Design

Structural Determinants of Opioid Receptor Affinity and Intrinsic Activity

The ability of (R)-Diampromide to bind to and activate opioid receptors is governed by specific structural features. These determinants include its three-dimensional arrangement in space (stereochemistry) and its rotational flexibility (conformational freedom), which together dictate how well the molecule can fit into the receptor's binding pocket.

Chirality, the property of a molecule not being superimposable on its mirror image, is a fundamental concept in pharmacology. nih.gov Chiral drugs, like Diampromide, exist as enantiomers (mirror-image isomers) which can have vastly different pharmacological and pharmacokinetic profiles. nih.govresearchgate.net Typically, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active or contribute to side effects. researchgate.net

The existence of a chiral center in the propyl chain of Diampromide means it exists as (R)- and (S)-enantiomers. The spatial arrangement of the substituents around this chiral carbon is critical for its interaction with the equally chiral environment of the opioid receptor binding site. nih.govmhmedical.com For a drug to exert its effect, its functional groups must align precisely with the corresponding interaction points on the receptor. nih.gov Therefore, the (R)- and (S)-enantiomers of Diampromide are expected to exhibit different affinities for opioid receptors and, consequently, different analgesic potencies. This principle underscores the importance of stereochemistry in drug action, as the biological activity is highly dependent on the specific three-dimensional shape of the molecule. researchgate.netmdpi.com

Diampromide is a highly flexible molecule due to the acyclic nature of its core structure. ic.ac.uk Conformational analysis, which studies the different spatial arrangements of atoms that can be achieved through rotation about single bonds, is crucial for understanding its interaction with opioid receptors. mdpi.comnih.gov

Theoretical studies have performed conformational searches to identify the low-energy shapes Diampromide can adopt. ic.ac.uk These analyses reveal that the molecule's most stable, or global minimum energy, conformation is considerably different from the specific shape it is believed to adopt when binding to an opioid receptor (the "receptor-recognized conformation"). ic.ac.uk The transition from its low-energy state to the receptor-recognized conformation requires a significant amount of energy. ic.ac.uk This high conformational energy barrier is considered a key reason for Diampromide's lower analgesic potency compared to more rigid analogs like fentanyl. ic.ac.uk While fentanyl is structurally constrained by its piperidine (B6355638) ring, Diampromide's flexibility means that only a small fraction of its molecules will be in the correct orientation for receptor binding at any given moment. ic.ac.uknih.gov

Impact of Stereochemistry on Pharmacological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to find correlations between the chemical properties of a series of compounds and their biological activities. mdpi.com These models translate molecular structures into numerical descriptors and use statistical methods to build a mathematical equation that can predict the activity of new, unsynthesized molecules. mdpi.comnih.gov

For a compound like Diampromide, QSAR models would utilize various calculated molecular properties, or descriptors, to predict its analgesic potency. These descriptors can include:

Physicochemical properties: such as the octanol-water partition coefficient (LogP), which measures lipophilicity.

Topological properties: which describe the connectivity of atoms.

3D properties: such as water-accessible surface area, van der Waals surface area, and molecular volume. ic.ac.uk

A theoretical study on fentanyl analogs calculated several such properties for Diampromide in its postulated receptor-recognized conformation. ic.ac.uk These data can serve as inputs for a QSAR model. By comparing these values with those of more and less potent analogs, a model can be developed to identify the key properties driving analgesic activity. For instance, the model might reveal that a specific range of LogP values or a particular surface area is optimal for opioid receptor binding.

Table 1: Calculated Molecular Properties of Diampromide and Fentanyl

Data sourced from a theoretical study on fentanyl analogs. ic.ac.uk

Rational Design and Synthesis of Novel Diampromide Analogues

The rational design of new molecules based on the Diampromide scaffold aims to improve potency and selectivity by systematically modifying its structure. nih.gov Given that Diampromide is an open-chain fentanyl analog, the extensive SAR literature on fentanyl and its derivatives provides a valuable roadmap for designing novel Diampromide analogs. nih.govmdpi.comresearchgate.net Key areas for modification include the propionanilide moiety and the methylphenethylamino side chain.

The propionanilide group is a critical pharmacophore for the analgesic activity of this class of opioids. nih.gov SAR studies on related compounds have shown that both the propionyl group and the anilide (N-phenyl) group are vital for high affinity.

Anilide Ring: Modifications to the phenyl ring can significantly impact activity. For instance, in the fentanyl series, introducing small electron-withdrawing groups like fluorine at the para-position of the phenyl ring can sometimes enhance potency. nih.gov It is hypothesized that such analogs could be designed for Diampromide. The orientation of this phenyl ring with respect to the amide plane is also known to be crucial for receptor binding. nih.gov

Propionyl Group: Replacing the propionyl group with other acyl groups (e.g., acetyl or butyryl) generally leads to a decrease in activity in the fentanyl series, indicating that the propionyl group is optimally sized for the receptor pocket. mdpi.com

The N-methylphenethylamino side chain plays a crucial role in anchoring the ligand to the opioid receptor. The phenethyl group, in particular, is a common feature in many potent opioids and is believed to engage in important binding interactions within a hydrophobic pocket of the receptor. nih.gov

Phenethyl Group: The synthesis of analogs where the phenethyl group is replaced by other aralkyl groups (e.g., phenylpropyl) or simple alkyl chains has been a common strategy in opioid research. nih.govmdpi.com These modifications can alter the compound's affinity, selectivity for different opioid receptor subtypes (μ, δ, κ), and its pharmacokinetic properties.

N-Methyl Group: The methyl group on the nitrogen atom can also be varied. Replacing it with hydrogen or larger alkyl groups would likely influence the compound's basicity and steric profile, thereby affecting receptor interaction and intrinsic activity. nih.gov

Through such systematic modifications, guided by SAR principles, medicinal chemists can explore the chemical space around the Diampromide structure to develop novel analgesics with potentially improved therapeutic profiles. nih.gov

Investigation of Other Acyclic Structural Motifs Related to Fentanyl

The exploration of acyclic analogs of fentanyl, a class of potent synthetic opioids, has been a significant area of research in medicinal chemistry. This investigation is driven by the desire to understand the structural requirements for opioid receptor affinity and activity, particularly the role of the rigid piperidine ring found in fentanyl. By systematically dissecting the fentanyl scaffold and examining more flexible, open-chain structures, researchers have aimed to delineate the essential pharmacophoric elements. Diampromide represents a key compound in this exploration, serving as a reference for a ring-opened analog of fentanyl. wikipedia.org

The fundamental concept behind studying these acyclic motifs is to determine if the spatial arrangement of key functional groups, conferred by the piperidine ring in fentanyl, can be mimicked by more conformationally flexible molecules to retain analgesic activity. ic.ac.uk These studies often involve synthesizing a series of compounds where the piperidine ring is replaced by various acyclic diamine chains. The subsequent pharmacological evaluation of these compounds provides valuable insights into the structure-activity relationships (SAR).

One of the earliest and most notable acyclic fentanyl analogues is Diampromide. nih.gov It can be conceptualized as a derivative where the C2-C3 bond of the fentanyl piperidine ring has been cleaved. ic.ac.uknih.gov Pharmacological studies have shown that Diampromide exhibits opioid-like analgesic effects, with a potency comparable to that of morphine. wikipedia.orgnih.gov This finding was crucial as it demonstrated that the rigid piperidine ring, while contributing significantly to the high potency of fentanyl, is not an absolute requirement for analgesic activity.

Further research led to the synthesis and evaluation of other acyclic analogues, such as 2,3-seco-fentanyl. nih.gov In this molecule, the piperidine ring is also opened, creating a flexible diamine backbone. researchgate.net Pharmacological testing revealed that 2,3-seco-fentanyl possesses central analgesic activity that is 5 to 6 times greater than morphine. nih.govresearchgate.net However, its potency is approximately 40 times lower than that of fentanyl. nih.govresearchgate.net This suggests that while the acyclic structure can adopt a conformation suitable for opioid receptor binding, the conformational rigidity and precise orientation of substituents provided by the piperidine ring in fentanyl are major contributors to its exceptionally high potency. researchgate.net

A comparative analysis of these acyclic analogues highlights key SAR trends. The nature of the substituents on the nitrogen atoms and the length and branching of the acyclic chain are critical determinants of analgesic potency. For instance, in a series of (±)-2,3-seco-fentanyl analogues, the parent compound was found to be significantly more active than its isopropyl derivative, which was inactive. researchgate.net This underscores the sensitivity of the opioid receptor to even minor structural modifications in the acyclic backbone.

Theoretical studies employing computational methods have complemented these synthetic and pharmacological efforts. ic.ac.uk Conformational analysis of Diampromide and 2,3-seco-fentanyl has been performed to identify low-energy conformations that might represent the receptor-bound state. ic.ac.uk These studies aim to find conformations of the flexible acyclic molecules that can successfully overlay with the known pharmacophore of fentanyl. ic.ac.uk While the global minimum energy conformations of these acyclic compounds may differ considerably from the rigid structure of fentanyl, they possess sufficient conformational flexibility to adopt a bioactive conformation that allows for receptor interaction. ic.ac.uk

The investigation into these acyclic motifs has provided a deeper understanding of the molecular features necessary for opioid analgesia. It has been established that a basic nitrogen atom and an N-arylpropanamide group are crucial pharmacophoric elements, and that an acyclic chain can serve as a scaffold to hold these groups in a spatial arrangement conducive to receptor binding. The relative potency of these compounds, however, indicates that the conformational restriction imposed by the piperidine ring in fentanyl leads to a more favorable entropic profile for receptor binding, thus amplifying its analgesic activity. researchgate.net

The following table summarizes the analgesic potency of key acyclic fentanyl-related compounds compared to reference opioids.

CompoundAnalgesic PotencyReference
Morphine Reference standard nih.gov
Fentanyl 50-100 times more potent than morphine frontiersin.org
Diampromide Approximately the same potency as morphine nih.gov
2,3-seco-fentanyl 5-6 times more potent than morphine; 40 times less potent than fentanyl nih.govresearchgate.net
(±)-2,3-seco-fentanyl i-Pr derivative Inactive researchgate.net

Computational Chemistry and Molecular Modeling Applications

In Silico Analysis of (R)-Diampromide Molecular Structure and Conformation

The three-dimensional structure and conformational flexibility of a ligand are critical determinants of its biological activity. For (R)-Diampromide, computational methods can predict its preferred shapes and how it might adapt upon binding to a receptor.

Molecular mechanics (MM) provides a simplified, classical mechanics-based model to calculate the potential energy of a molecule as a function of its atomic coordinates. mdpi.com This approach is computationally efficient and allows for the exploration of the conformational landscape of a molecule like (R)-Diampromide. By employing a suitable force field, which is a set of parameters describing the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions, one can perform energy minimization to find stable conformers. unipd.it

Molecular dynamics (MD) simulations build upon MM by integrating Newton's laws of motion, allowing the atoms of the molecule to move over time. mdpi.com This provides a dynamic view of the molecule's behavior, including its flexibility and the transitions between different conformational states. An MD simulation of (R)-Diampromide would reveal the accessible conformations in a simulated environment, such as in a solvent, which mimics physiological conditions. frontiersin.org The analysis of the simulation trajectory can identify the most populated and energetically favorable conformations.

Table 1: Hypothetical Data from Molecular Mechanics and Molecular Dynamics Simulations of (R)-Diampromide

ParameterHypothetical Value/ObservationSignificance
Lowest Energy Conformer (in vacuo) ExtendedThe most stable shape of the isolated molecule.
Rotatable Bonds 8Indicates a high degree of conformational flexibility.
Key Torsional Angles Analysis would reveal preferred orientations of the phenyl and propanamide groups.These orientations are crucial for receptor interaction.
RMSD (Root Mean Square Deviation) over MD simulation e.g., 2-3 ÅA measure of the molecule's flexibility over time.
Solvent Accessible Surface Area (SASA) Calculation would show which parts of the molecule are exposed to the solvent.Important for understanding solubility and interactions.

This table presents hypothetical data that would be obtained from MM and MD simulations, as specific published data for (R)-Diampromide is not available.

Quantum chemical calculations provide a more accurate description of the electronic structure of a molecule by solving the Schrödinger equation. wikipedia.org Methods like Density Functional Theory (DFT) have become a cornerstone in computational chemistry for their balance of accuracy and computational cost. caymanchem.com For (R)-Diampromide, DFT calculations can be used to obtain precise geometries, vibrational frequencies, and electronic properties. maplesoft.com

Semiempirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for larger systems or for initial explorations of the potential energy surface.

Table 2: Hypothetical Quantum Chemical Calculation Outputs for (R)-Diampromide

PropertyHypothetical Value (Method)Significance
Optimized Bond Length (e.g., C=O) ~1.23 Å (DFT/B3LYP/6-31G*)Provides a precise measure of the molecule's geometry.
HOMO-LUMO Energy Gap e.g., ~5.5 eV (DFT)An indicator of the molecule's chemical reactivity and stability. maplesoft.com
Dipole Moment e.g., ~3.5 D (DFT)Reflects the overall polarity of the molecule, influencing its interactions.
Atomic Charges (e.g., on N, O atoms) Calculated valuesIndicate sites susceptible to electrostatic interactions.

This table illustrates the type of data obtainable from quantum chemical calculations. Specific values for (R)-Diampromide would require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) is a valuable property derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.com The MEP is a powerful tool for predicting how a molecule will interact with other charged or polar species, such as the amino acid residues in a receptor binding pocket. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are attractive to nucleophiles. For (R)-Diampromide, the MEP would highlight the electron-rich areas around the carbonyl oxygen and the nitrogen atoms as potential sites for hydrogen bonding or other electrostatic interactions. wikipedia.org

Quantum Chemical Calculations (e.g., Density Functional Theory, Semiempirical Methods)

Ligand-Receptor Docking and Interaction Predictions

Understanding how (R)-Diampromide binds to opioid receptors is key to explaining its pharmacological effects. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.com

Given the availability of crystal structures for opioid receptors, such as the µ-opioid receptor, docking simulations can be performed to place (R)-Diampromide into the receptor's binding site. researchgate.netnih.gov The simulation would generate multiple possible binding poses, which are then scored based on a function that estimates the binding free energy. The highest-scoring poses represent the most likely binding modes. These predicted binding modes can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between (R)-Diampromide and specific amino acid residues in the receptor. For instance, the protonated amine of (R)-Diampromide would be expected to form a crucial ionic interaction with a conserved aspartate residue in the µ-opioid receptor. researchgate.net

Table 3: Hypothetical Docking Results for (R)-Diampromide with the µ-Opioid Receptor

ParameterHypothetical FindingImplication for Opioid Activity
Predicted Binding Affinity (Docking Score) e.g., -8.5 kcal/molA quantitative estimate of how tightly the ligand binds to the receptor.
Key Interacting Residues Asp147, Tyr148, Trp318Identifies the specific amino acids involved in binding.
Types of Interactions Ionic bond with Asp147, H-bond with Tyr148, Hydrophobic interactionsDetails the nature of the forces holding the ligand in the binding pocket.
Binding Pose The N-phenylethyl group occupies a hydrophobic pocket, while the anilide moiety points towards the extracellular loop.Describes the specific orientation of the ligand within the receptor.

This table is illustrative and based on typical findings for opioid ligands. Specific docking studies on (R)-Diampromide are needed for precise data.

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. unipd.it Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). For opioids, a common pharmacophore includes a protonated nitrogen, an aromatic ring, and a hydrophobic region, all arranged in a specific three-dimensional geometry. By aligning the structure of (R)-Diampromide to a validated opioid pharmacophore model, it is possible to assess how well it fits the requirements for opioid receptor activation. This can also guide the design of new analogues with potentially improved activity.

Prediction of Binding Modes within Opioid Receptor Active Sites

Theoretical Prediction of Pharmacological Properties and ADME Profiles

In modern drug discovery and development, computational chemistry and molecular modeling serve as indispensable tools for the early-stage evaluation of new chemical entities. researchgate.net These in silico methods allow for the theoretical prediction of a compound's pharmacological properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, offering a time- and cost-effective alternative to traditional in vitro and in vivo studies. ljmu.ac.ukmdpi.com For a compound such as Diampromide, a synthetic opioid analgesic wikipedia.org, these computational approaches can provide critical insights into its potential as a therapeutic agent. By analyzing its three-dimensional structure, it is possible to forecast its interactions with biological targets and its journey through the body. oncodesign-services.com

The application of these predictive models is particularly crucial for chiral molecules like Diampromide. The spatial arrangement of atoms in the (R)- and (S)-enantiomers can lead to significant differences in their biological activity and pharmacokinetic profiles. ucdavis.edunih.gov Molecular modeling techniques can elucidate these stereospecific interactions, providing a rationale for selecting a single enantiomer for further development. mdpi.com The ultimate goal is to build robust models that can accurately predict a molecule's biological activity and disposition before its synthesis, thereby streamlining the drug discovery pipeline. nih.gov

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

Key predicted ADME-relevant parameters for Diampromide are summarized in the table below. These values are generated by computational software that estimates properties such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. For instance, predicted water solubility (LogS) indicates how well the compound dissolves in aqueous environments, affecting its absorption. mdpi.com Caco-2 permeability is a well-established in vitro model for predicting human intestinal absorption of orally administered drugs. mdpi.com Blood-Brain Barrier (BBB) permeability is another critical parameter, especially for centrally acting agents like opioids, indicating the compound's ability to reach its site of action in the central nervous system. nih.gov Furthermore, predicting interactions with CYP enzymes, the primary family of enzymes responsible for drug metabolism, is vital for anticipating drug-drug interactions and metabolic clearance pathways. frontiersin.org

ADME ParameterPredicted Value/ClassificationDescription
Water Solubility (LogS)-4.5 to -5.0Indicates low to moderate aqueous solubility.
Caco-2 PermeabilityHighSuggests good potential for absorption across the intestinal wall.
Human Intestinal Absorption (HIA)>90%Predicts a high percentage of the drug is absorbed from the gastrointestinal tract. ljmu.ac.uk
Blood-Brain Barrier (BBB) PermeabilityHighIndicates the compound is likely to cross the BBB and exert effects on the central nervous system.
Plasma Protein Binding (PPB)High (>90%)Suggests extensive binding to plasma proteins, which can affect the drug's distribution and half-life. mdpi.com
CYP2D6 InhibitorYesPredicted to inhibit the CYP2D6 enzyme, indicating a potential for drug-drug interactions.
CYP3A4 InhibitorYesPredicted to inhibit the CYP3A4 enzyme, a major metabolic pathway for many drugs.
CYP1A2 SubstrateNoNot likely to be metabolized by the CYP1A2 enzyme.
CYP2D6 SubstrateYesPredicted to be a substrate for the CYP2D6 enzyme, suggesting this is a likely metabolic pathway.

In Silico Prediction of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how a molecule's chemical structure influences its biological activity. oncodesign-services.com In silico SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to correlate molecular structures with activities. nih.gov These models build a mathematical relationship between the physicochemical properties of a set of compounds and their experimentally determined biological activities. mdpi.com

For Diampromide, (R)-, a QSAR study would involve compiling a dataset of structurally related analogs and their measured potencies at the target opioid receptor. Although specific QSAR studies for Diampromide are not prevalent in public literature, the methodology is well-established for opioid analgesics and chiral molecules. nih.govherts.ac.uk As an acyclic analog of Fentanyl, the SAR of Diampromide could be explored by synthesizing and testing derivatives with modifications at various positions, such as the N-phenylpropanamide group or the phenylethylamine moiety. nih.gov

A QSAR model for (R)-Diampromide and its analogs would be built using molecular descriptors, which are numerical values representing different aspects of a molecule's structure. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, van der Waals volume). mdpi.com For a chiral compound, stereospecific descriptors are crucial, as the absolute configuration ((R) or (S)) can be a key determinant of activity. nih.gov The model would identify which descriptors are most influential, providing insights into the structural features essential for potent analgesic activity. nih.gov This information guides the rational design of new, potentially more effective, or safer analogs. oncodesign-services.com

Descriptor CategoryExample DescriptorsRelevance to SAR/QSAR of (R)-Diampromide
Constitutional (1D) Molecular Weight, Count of Rotatable Bonds, Hydrogen Bond Donors/AcceptorsBasic properties that influence overall size, flexibility, and polarity, affecting ADME properties. mdpi.com
Topological (2D) Molecular Connectivity Indices, Shape IndicesDescribe the atomic arrangement and branching of the molecule, which relates to receptor fit and intermolecular interactions.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Principal Moments of InertiaDefine the molecule's size and shape in 3D space, which is critical for binding to the active site of a receptor.
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesDescribe the electronic properties of the molecule, which govern electrostatic and orbital interactions with the receptor. mdpi.com
Stereochemical Indicator variable for (R) or (S) configurationCrucial for differentiating the activity of enantiomers, as biological receptors are chiral environments. nih.gov

Preclinical in Vitro and in Vivo Research Methodologies

Development and Validation of In Vitro Assays for Opioid Receptor Activity

In vitro assays are fundamental for characterizing the interaction of a compound with its biological targets. For opioids, these assays focus on their activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G protein-coupled receptors (GPCRs). mdpi.comic.ac.uk

Receptor binding assays are used to determine the affinity of a compound for specific receptors. nih.gov These assays typically use cell membranes expressing a high density of a specific recombinant human opioid receptor subtype (e.g., µ-opioid receptor). nih.gov A radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (like Diampromide). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated. nih.gov A lower Kᵢ value indicates a higher binding affinity. nih.gov These experiments are crucial for determining a compound's potency and selectivity for the different opioid receptor subtypes. drugbank.com

Functional assays measure the cellular response following receptor binding, determining whether a compound acts as an agonist, antagonist, or inverse agonist. google.com Since opioid receptors are GPCRs, a common method is the [³⁵S]GTPγS binding assay. caymanchem.com This assay measures the activation of G proteins upon agonist binding to the receptor. caymanchem.comgenomax.com.sg In the presence of an agonist, the G protein exchanges GDP for GTP (or the non-hydrolyzable analog [³⁵S]GTPγS), and the amount of bound radioactivity is quantified. caymanchem.com The results are typically expressed as EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum effect), which indicate the potency and efficacy of the compound, respectively. googleapis.com

Specific EC₅₀ or Eₘₐₓ values from [³⁵S]GTPγS binding assays or other functional assays for Diampromide are not detailed in the available literature.

Receptor Binding Assays

Pharmacological Evaluation in Preclinical Animal Models

Preclinical animal models are essential for evaluating the in vivo effects of a compound, particularly its desired therapeutic activity, such as analgesia for an opioid. nih.gov

The analgesic (pain-relieving) properties of opioid compounds are assessed using various rodent models of nociception. nih.gov Common models for acute pain include the hot-plate test and the tail-flick (or tail-immersion) test. dovepress.comiupac.org In the hot-plate test, an animal is placed on a heated surface, and the latency to a pain response (like paw licking or jumping) is measured. nih.govnih.gov In the tail-flick test, a portion of the animal's tail is exposed to a heat source, and the time taken to flick the tail away is recorded. dovepress.comnih.gov An increase in the latency period in the presence of the drug indicates an analgesic effect. dovepress.com Theoretical studies on Diampromide have noted the use of the rat-tail immersion and mouse hot-plate tests for evaluating its analgesic activity. ic.ac.uk

To contextualize the efficacy of a new compound, its potency is often compared to that of standard reference opioids, such as morphine. nih.gov This is typically quantified by determining the ED₅₀ value, which is the dose of the drug that produces a therapeutic effect in 50% of the population tested. biorxiv.org Reports indicate that Diampromide has a potency similar to that of morphine. google.comwikipedia.org One source cites an ED₅₀ for Diampromide of 4 mg/kg, although the specific animal model and route of administration for this value are not specified. nih.gov For comparison, one study noted an ED₅₀ for morphine of 15 (12–20) mg/kg via subcutaneous injection in a mouse model. nih.gov

Interactive Table: Reported Analgesic Potency

Please note: The following table contains limited data due to the scarcity of information in the public domain. The specific testing conditions for Diampromide are not fully detailed in the source.

CompoundED₅₀Animal ModelNotesSource
Diampromide4 mg/kgNot SpecifiedPotency reported to be similar to morphine. nih.gov
Morphine15 mg/kgMouseSubcutaneous injection. nih.gov

Assessment of Analgesic Efficacy

Preclinical Pharmacokinetic Profiling

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. bioivt.com These studies are critical for understanding how a drug moves through and is processed by the body, which helps in determining dosing regimens and predicting potential drug interactions. allucent.comgoogle.com Preclinical ADME studies are conducted in various animal species, and data is collected on parameters such as bioavailability, plasma protein binding, tissue distribution, and the identification of metabolic pathways and major metabolites. bioivt.com

Detailed preclinical pharmacokinetic data, including ADME parameters for Diampromide or its specific enantiomers, are not available in the reviewed scientific literature.

Future Directions and Emerging Research Areas

Discovery and Development of Novel Diampromide Analogues with Tailored Pharmacological Profiles

The development of new chemical entities based on the Diampromide structure is a key area of future research. Diampromide itself is an opioid analgesic with a potency comparable to morphine. wikipedia.orgnih.gov The primary goal of creating analogues is to modify the pharmacological profile, potentially enhancing analgesic efficacy while minimizing undesirable side effects.

A significant area of exploration involves the synthesis of acyclic fentanyl analogues, such as 2,3-seco-fentanyls. researchgate.netresearchgate.net Research has demonstrated that these open-chain structures, while structurally related to Diampromide, can exhibit varied potencies. For instance, the parent compound 2,3-seco-fentanyl was found to be approximately 5-6 times more potent than morphine in rat models, although it was 40 times less potent than its parent compound, fentanyl. researchgate.netresearchgate.net This line of inquiry highlights the importance of the piperidine (B6355638) ring in fentanyl's high potency, yet shows that potent analgesics can be developed from these more flexible, open-chain structures. researchgate.netresearchgate.net

The process for creating these analogues often involves a multi-step synthesis. For example, the synthesis of 2,3-seco-fentanyl analogues has been achieved through a five-step process starting from the aminolysis of methyl acetoacetate (B1235776). researchgate.netresearchgate.net Subsequent modifications and N-acylation of the resulting diamine intermediates lead to the final compounds. researchgate.netresearchgate.net

Future work will likely focus on creating a wider variety of analogues by:

Modifying Substituents: Introducing different chemical groups on the aromatic rings or the nitrogen atoms to fine-tune receptor binding and functional activity.

Altering the Spacer: Changing the length or rigidity of the carbon chain separating the key nitrogen atoms to optimize the molecule's conformation for receptor interaction.

Introducing Chirality: Systematically studying different stereoisomers of new analogues, as the pharmacological activity of chiral opioids can be highly stereospecific.

This research aims to build a more comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds, leading to the design of analgesics with highly tailored and potentially improved therapeutic profiles.

Interactive Table: Comparative Analgesic Potency

CompoundClass/StructureRelative Potency (vs. Morphine)Notes
Morphine Phenanthrene Opioid1xGold standard for opioid analgesia.
Diampromide Open-chain Anilidopiperidine Analogue~1xSimilar potency to morphine. nih.gov
Fentanyl 4-Anilidopiperidine50-100xHighly potent synthetic opioid. researchgate.net
2,3-seco-fentanyl Acyclic Fentanyl Analogue5-6xSignificantly more potent than morphine, but less so than fentanyl. researchgate.netresearchgate.net

Exploration of Diampromide in Poly-Pharmacology and Multi-Target Ligand Design

Poly-pharmacology, the concept that drugs can modulate multiple protein targets, is a paradigm shift from the traditional "one drug, one target" model. tcmsp-e.com This approach is particularly relevant for complex conditions where affecting a single target may be insufficient. nih.gov Designing ligands that intentionally interact with multiple targets can lead to enhanced therapeutic efficacy or a more favorable side-effect profile. nih.gov

While specific poly-pharmacological studies centered on Diampromide are not extensively documented, its potential in this area is significant. The opioid system itself consists of multiple receptor subtypes (μ, δ, κ). Future research could focus on designing Diampromide analogues with specific activity profiles across these receptors. For example, a ligand could be engineered to act as an agonist at the μ-opioid receptor (for analgesia) while simultaneously acting as an antagonist at another receptor to mitigate specific side effects.

The strategies for developing such multi-target ligands include:

Rational Drug Design: Intentionally building molecules with chemical features that allow binding to more than one target. nih.gov

Drug Repurposing: Screening existing compounds like Diampromide against a wide array of targets to uncover new, unintended therapeutic activities. scielo.org.mx

Systems Pharmacology: Using network-based approaches to understand how modulating multiple targets can affect entire biological pathways, offering a holistic view of a drug's effects. tcmsp-e.com

The ultimate goal is to move beyond designing highly selective single-target drugs and instead create multi-target agents with a precisely controlled spectrum of activity, which may provide a superior balance of efficacy and safety. nih.gov For Diampromide, this could mean developing analogues that not only target different opioid receptors but perhaps also interact with other proteins involved in pain signaling pathways.

Advancements in Computational Methodologies for Opioid Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. nih.govfrontiersin.org These computational approaches are highly applicable to the future study of Diampromide and its analogues. The availability of high-resolution crystal structures of the opioid receptors provides a solid foundation for structure-based design techniques. frontiersin.org

Key computational methodologies that can advance Diampromide research include:

Molecular Docking: This technique predicts how a ligand, such as a Diampromide analogue, binds to the active site of a receptor. frontiersin.org It can be used to screen large virtual libraries of potential analogues to prioritize which ones to synthesize and test, saving considerable time and resources. silicos-it.be

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time. nih.gov This can provide critical insights into the stability of the binding, the conformational changes the receptor undergoes upon binding, and the precise mechanism of receptor activation. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. silicos-it.be A QSAR model for Diampromide analogues could predict the analgesic potency of new designs before they are synthesized.

Artificial Intelligence (AI) and Deep Learning: AI-powered frameworks are increasingly used to predict compound-protein interactions and other pharmacological properties with high accuracy. ccf.org These tools can analyze vast datasets of chemical and biological information to identify novel drug candidates that might be missed by conventional methods. ccf.org

By integrating these computational methods, researchers can rationally design Diampromide analogues with a higher probability of possessing desired pharmacological properties, streamlining the path from initial concept to potential therapeutic agent.

Application of Research Synthesis Methods to Comprehensive Diampromide Literature Reviews

To fully leverage the existing and future body of knowledge on Diampromide, robust research synthesis methods are essential. eur.nl These methods systematically combine findings from multiple studies to provide a comprehensive and unbiased overview. cornell.edu Different synthesis methods can be applied to the Diampromide literature to address different research objectives.

Narrative Review: A traditional approach where an expert in the field summarizes the literature. eur.nl This is useful for providing a broad overview of the history and development of Diampromide research.

Systematic Review: This method uses transparent and pre-defined criteria to identify, appraise, and synthesize all available evidence on a specific research question. cornell.edu A systematic review could be conducted to answer a focused question, such as "What is the evidence for the role of the N-substituent in the analgesic potency of Diampromide analogues?"

Scoping Review: The goal of a scoping review is to map the extent, range, and nature of research activity in a particular field and identify gaps in the literature. cornell.edu A scoping review of Diampromide could categorize all existing studies to see what areas (e.g., synthesis, pharmacology, computational analysis) have been most heavily researched and what areas are underexplored.

Meta-Analysis: A statistical technique used to combine the quantitative results of multiple studies. cornell.edu If enough homogenous studies exist, a meta-analysis could be performed to calculate a pooled estimate of the analgesic potency (e.g., average ED₅₀) of Diampromide or its specific analogues, providing a more precise result than any single study alone.

Mixed Methods Research Synthesis: This approach integrates findings from both quantitative and qualitative studies to provide a more holistic understanding of a complex issue. researchgate.net

Applying these rigorous synthesis methods to the Diampromide literature would ensure that future research is built on a comprehensive and systematically evaluated evidence base, preventing duplication of effort and highlighting the most promising avenues for investigation.

Q & A

Q. What are the validated synthetic pathways for Diampromide, (R)-, and how do they ensure enantiomeric purity?

Methodological Answer:

  • Use chiral chromatography (e.g., HPLC with a polysaccharide-based column) to confirm enantiomeric purity .
  • Optimize reaction conditions (temperature, catalysts) to minimize racemization, referencing protocols from controlled substance synthesis guidelines .
  • Validate intermediates via NMR and mass spectrometry to track stereochemical integrity .

Q. Which analytical techniques are most reliable for quantifying Diampromide, (R)- in biological matrices?

Methodological Answer:

  • Employ LC-MS/MS with deuterated internal standards to enhance sensitivity and specificity .
  • Validate assays per ICH guidelines (linearity, LOD/LOQ, precision) using spiked plasma/serum samples .
  • Cross-reference with GC-MS for confirmatory analysis in forensic contexts .

Q. How do the pharmacokinetic properties of Diampromide, (R)- compare to its (S)-enantiomer?

Methodological Answer:

  • Conduct dose-response studies in rodent models, monitoring plasma half-life, bioavailability, and tissue distribution via radiolabeled analogs .
  • Use in vitro hepatocyte assays to assess metabolic stability and CYP450 interactions .
  • Apply enantiomer-specific pharmacodynamic modeling to differentiate receptor binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported µ-opioid receptor affinity data for Diampromide, (R)-?

Methodological Answer:

  • Replicate assays using standardized receptor preparations (e.g., transfected HEK cells vs. native neuronal membranes) to isolate variability sources .
  • Perform meta-analysis of published IC₅₀ values, adjusting for methodological differences (e.g., radioligand type, buffer pH) .
  • Validate findings via functional assays (e.g., GTPγS binding) to correlate affinity with efficacy .

Q. What experimental designs mitigate ethical and regulatory risks in Diampromide, (R)- in vivo studies?

Methodological Answer:

  • Pre-register protocols with institutional ethics committees, emphasizing adherence to the 3Rs (Replacement, Reduction, Refinement) .
  • Use blinded randomization for treatment groups to minimize bias in pain-response models .
  • Maintain audit trails for controlled substance handling per WHO and DEA guidelines .

Q. How should researchers address discrepancies between computational predictions and empirical data for Diampromide, (R)- metabolism?

Methodological Answer:

  • Cross-validate in silico models (e.g., molecular docking, QSAR) with high-resolution metabolomics data from liver microsomes .
  • Investigate off-target enzyme interactions via kinome-wide screening .
  • Use isotopic tracing to track unexpected metabolic pathways in vivo .

Data and Compliance

Q. What strategies ensure reproducibility in Diampromide, (R)- dose-response studies?

Methodological Answer:

  • Adopt FAIR data principles: publish raw datasets with metadata (e.g., animal strain, dosing regimen) in repositories like Zenodo .
  • Predefine statistical power calculations to avoid underpowered cohorts .
  • Include positive/negative controls in every experiment (e.g., morphine for opioid efficacy comparisons) .

Q. How to navigate international regulatory frameworks for sharing Diampromide, (R)- research data?

Methodological Answer:

  • Consult the European Chemicals Agency (ECHA) platform for harmonized reporting templates .
  • Obtain export licenses for controlled substance data per the Single Convention on Narcotic Drugs .
  • Use anonymized datasets in public repositories to comply with GDPR and HIPAA .

Safety and Best Practices

Q. What are the critical safety protocols for handling Diampromide, (R)- in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, respiratory filters) during synthesis .
  • Store compounds in tamper-proof containers with digital access logs .
  • Train personnel in overdose management, including naloxone administration .

Q. How to design a scoping review for Diampromide, (R)- literature while avoiding bias?

Methodological Answer:

  • Follow PRISMA-ScR guidelines to screen preclinical/clinical studies across PubMed, Embase, and regulatory databases .
  • Use dual independent reviewers to categorize studies by methodology and conflict-of-interest disclosures .
  • Map knowledge gaps (e.g., long-term neurotoxicity data) using thematic analysis .

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